molecular formula C22H23N7O3 B2663600 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021223-85-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B2663600
CAS No.: 1021223-85-7
M. Wt: 433.472
InChI Key: MHZWCMUPFOQXDH-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position. The molecule integrates a piperazine-carboxamide scaffold linked to a pyridazine-pyridine hybrid moiety. Its design likely draws inspiration from benzodioxin-containing analogs with demonstrated bioactivity, such as anti-inflammatory, antibacterial, or receptor-modulating properties .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3/c30-22(24-16-4-5-17-18(15-16)32-14-13-31-17)29-11-9-28(10-12-29)21-7-6-20(26-27-21)25-19-3-1-2-8-23-19/h1-8,15H,9-14H2,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZWCMUPFOQXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multiple steps:

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide can undergo various chemical reactions:

Mechanism of Action

The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules containing the 2,3-dihydro-1,4-benzodioxin-6-yl group. Below is a detailed comparison of its structural analogs, their biological activities, and key findings from the literature:

Table 1: Structural and Functional Comparison of Benzodioxin-Containing Compounds

Compound Name Key Structural Features Biological Activity Reference (Evidence ID)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide Benzodioxin core, piperazine-carboxamide, pyridazine-pyridine hybrid Not explicitly reported; hypothesized to target kinases or receptors based on structural analogs -
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Benzodioxin core, sulfonamide, bromoethyl substituent Antibacterial (IC₅₀: 13.00±0.89 µg/mL against S. typhi; comparable to ciprofloxacin)
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) Benzodioxin core, sulfonamide, phenylpropyl chain Lipoxygenase inhibition (IC₅₀: 85.79±0.48 mM; weaker than Baicalein)
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide fumarate (PHA-568487) Benzodioxin core, azabicyclo[2.2.2]octane carboxamide α7 nicotinic acetylcholine receptor agonist (discontinued due to adverse effects in Phase I trials)
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Benzodioxin core, imidazole-pyridine hybrid Inhibits T regulatory (Treg) cell differentiation; immunomodulatory potential
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (941378-54-7) Benzodioxin core, thiazole-pyridinamine No explicit activity reported; structural similarity to kinase inhibitors

Key Observations:

Antibacterial Activity: Sulfonamide derivatives (e.g., 5a) with halogenated alkyl/aralkyl chains exhibit potent activity against Gram-negative bacteria (S. typhi, E. coli), likely due to enhanced membrane penetration .

Enzyme Inhibition : Lipoxygenase inhibition by 5c and 5e (IC₅₀ ~85–89 mM) suggests that bulky hydrophobic substituents (e.g., phenylpropyl, chlorobenzyl) enhance enzyme interaction, albeit with lower potency than reference standards . The pyridazine-pyridine motif in the target compound could offer distinct binding modes for oxidoreductases or kinases.

Receptor Modulation : The discontinued α7 nAChR agonist PHA-568487 highlights the benzodioxin core’s compatibility with neurological targets, though adverse effects remain a challenge . The target compound’s piperazine-pyridazine moiety may confer selectivity for other receptor families (e.g., serotonin or dopamine receptors).

Immunomodulatory Potential: D4476’s inhibition of Treg differentiation underscores the therapeutic relevance of benzodioxin-containing molecules in autoimmune diseases . The target compound’s carboxamide linkage may similarly influence immune signaling pathways.

Structural Nuances : Thiazole- or imidazole-containing analogs (e.g., 941378-54-7 , D4476 ) demonstrate the versatility of the benzodioxin core in accommodating heterocyclic systems, which can fine-tune solubility and target affinity .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a complex organic compound known for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxane moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

Component Description
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight338.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. A common synthetic route includes:

  • Formation of Benzodioxane Derivative : Reacting 2,3-dihydrobenzo[1,4]dioxin with various amines to form the initial amide.
  • Piperazine Substitution : Subsequent reaction with piperazine derivatives introduces the piperazine ring.
  • Final Derivatization : The introduction of the pyridazin moiety through nucleophilic substitution reactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been tested against various enzymes implicated in metabolic disorders and neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : This compound demonstrated significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
  • α-Glucosidase Inhibition : It also showed promising results in inhibiting α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate digestion .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties indicate that derivatives of this compound exhibit antibacterial effects against various pathogens. The benzodioxane moiety contributes to its bioactivity by disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially offering a therapeutic avenue for neuroprotection .
  • Antidiabetic Potential : Clinical trials assessing the efficacy of similar compounds have indicated a reduction in blood glucose levels in diabetic models when treated with benzodioxane derivatives .

The mechanism of action appears to involve multiple pathways:

  • Enzyme Interaction : The compound binds to active sites on enzymes like acetylcholinesterase and α-glucosidase, inhibiting their activity.
  • Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and inflammation in neuronal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling of the benzodioxin core to a pyridazine intermediate. Key steps include nucleophilic substitution (e.g., amide bond formation) and catalytic hydrogenation. Optimize conditions by:

  • Using anhydrous solvents (e.g., DMF) under inert gas to prevent side reactions.
  • Employing coupling agents like HATU or EDCI for efficient amide bond formation .
  • Adjusting reaction temperature (e.g., reflux vs. room temperature) to balance yield and purity. Evidence suggests yields up to 85% are achievable with optimized stoichiometry and purification via flash chromatography .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodology : Combine analytical techniques:

  • HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).
  • NMR (¹H/¹³C) to confirm functional groups (e.g., benzodioxin protons at δ 4.2–4.5 ppm, pyridazine aromatic signals).
  • Mass spectrometry (ESI-TOF) for molecular weight confirmation.
  • X-ray crystallography (via SHELX software) for unambiguous 3D structure determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding (e.g., enzyme inhibition)?

  • Methodology :

  • Scaffold modification : Replace pyridazine with pyrimidine or triazole rings to assess electronic effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance lipophilicity and metabolic stability .
  • In silico docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., kinases, GPCRs). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate low solubility in biological assays while maintaining potency?

  • Methodology :

  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine ring.
  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays).
  • Tissue distribution studies : Use radiolabeled compound (³H/¹⁴C) to track bioavailability in target organs.
  • Species-specific metabolism : Compare CYP450 enzyme activity in human vs. animal models to explain efficacy disparities .

Experimental Design & Data Analysis

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodology :

  • Pharmacophore modeling (e.g., Schrödinger Phase) to identify potential off-target binding.
  • Machine learning : Train models on ChEMBL data to predict selectivity against related receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .

Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational flexibility?

  • Methodology :

  • High-resolution X-ray diffraction (≤1.0 Å) to assign absolute configuration of chiral centers.
  • SHELXL refinement : Use restraints for flexible groups (e.g., piperazine ring) to model thermal motion accurately. Cross-validate with DFT (density functional theory) calculations .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in IC₅₀ values reported across different assay platforms?

  • Methodology :

  • Standardize assay conditions : Use identical buffer pH, ATP concentrations, and incubation times.
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability.
  • Orthogonal assays : Confirm activity via fluorescence polarization (FP) and TR-FRET (time-resolved FRET) .

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